

YCH2823: A new frontier in USP7 inhibition with a promising preclinical therapeutic window

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Compound of Interest

Compound Name: YCH2823

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A comprehensive analysis of preclinical data reveals the potent anti-tumor activity and favorable therapeutic index of **YCH2823**, a novel USP7 inhibitor, positioning it as a promising candidate for cancer therapy, particularly in tumors with wild-type or mutant TP53. This guide provides a detailed comparison of **YCH2823** with the earlier generation USP7 inhibitor, FT671, and explores its synergistic potential with mTOR inhibitors.

YCH2823, a recently developed small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), has demonstrated significant single-agent efficacy in a range of preclinical cancer models.^{[1][2]} Developed through a scaffold hopping strategy from the earlier USP7 inhibitor FT671, **YCH2823** exhibits an approximately 5-fold greater potency in inhibiting the growth of a variety of cancer cell lines.^{[2][3]}

Comparative In Vitro Efficacy: YCH2823 vs. FT671

YCH2823 has shown broad and potent anti-proliferative activity across a panel of cancer cell lines, including those with wild-type TP53, mutant TP53, and MYCN amplification. The half-maximal inhibitory concentration (IC50) values for **YCH2823** are consistently lower than those for FT671, indicating its superior potency.

Cell Line	Cancer Type	TP53 Status	MYCN Status	YCH2823 IC50 (nM)	FT671 IC50 (nM)
CHP-212	Neuroblastoma	Wild-type	Amplified	9.9	50.1
SK-N-BE(2)	Neuroblastoma	Mutant	Amplified	25.1	125.9
LNCaP	Prostate Cancer	Wild-type	Non-amplified	3.6	18.2
22Rv1	Prostate Cancer	Wild-type	Non-amplified	12.6	63.1
HCT116	Colorectal Carcinoma	Wild-type	Non-amplified	Not explicitly stated, but shown to increase p53 levels	Not explicitly stated, but shown to increase p53 levels
U2OS	Osteosarcoma	Wild-type	Non-amplified	Not explicitly stated, but shown to increase p53 levels	Not explicitly stated, but shown to increase p53 levels
MM.1S	Multiple Myeloma	Wild-type	Non-amplified	Not explicitly stated	33

In Vivo Anti-Tumor Activity: Evidence from Xenograft Models

The superior in vitro potency of **YCH2823** translates to significant anti-tumor activity in vivo. In a CHP-212 neuroblastoma xenograft model, oral administration of **YCH2823** resulted in a dose-dependent inhibition of tumor growth.

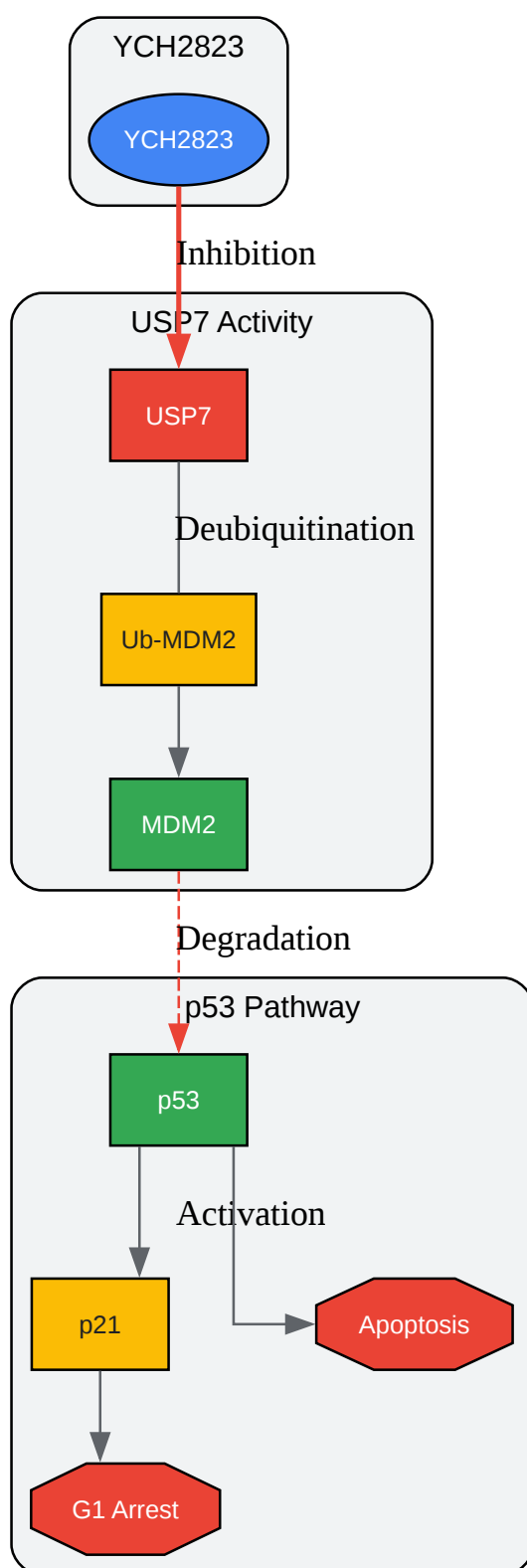
Compound	Animal Model	Cell Line	Dosing	Tumor Growth Inhibition (TGI)	Reference
YCH2823	Nude mice	CHP-212	50 mg/kg, oral, daily	Significant	Cheng et al., 2024
FT671	NOD-SCID mice	MM.1S	100 mg/kg, oral, daily	Significant, dose-dependent	Turnbull et al., 2017
FT671	NOD-SCID mice	MM.1S	200 mg/kg, oral, daily	More pronounced, dose-dependent	Turnbull et al., 2017

Synergistic Combination with mTOR Inhibitors

A key finding from preclinical studies is the synergistic anti-tumor effect observed when **YCH2823** is combined with mTOR inhibitors in MYCN-amplified neuroblastoma cell lines.[\[1\]](#)[\[2\]](#)[\[4\]](#) This suggests a promising combination therapy strategy for this aggressive pediatric cancer.

Mechanism of Action: Restoring p53 Function

YCH2823 directly interacts with the catalytic domain of USP7, inhibiting its deubiquitinating activity.[\[1\]](#)[\[2\]](#) This leads to the stabilization and accumulation of the tumor suppressor protein p53 and its downstream target, p21.[\[2\]](#)[\[3\]](#) The activation of the p53 pathway results in G1 phase cell cycle arrest and apoptosis in cancer cells.[\[2\]](#)[\[3\]](#) The critical role of the p53-p21 axis is highlighted by the observation that knockdown of either p53 or p21 significantly reduces the sensitivity of cancer cells to **YCH2823**.[\[2\]](#)[\[3\]](#)



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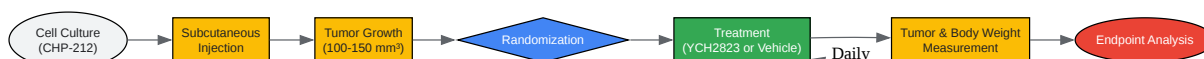
YCH2823 inhibits USP7, leading to p53 stabilization and tumor suppression.

Experimental Protocols

Cell Viability Assay: Cancer cell lines were seeded in 96-well plates and treated with serial dilutions of **YCH2823** or FT671 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). IC50 values were calculated using a four-parameter logistic curve fit.

Western Blot Analysis: Cells were treated with **YCH2823** or FT671 for the indicated times. Cell lysates were prepared and subjected to SDS-PAGE, followed by transfer to PVDF membranes. Membranes were probed with primary antibodies against p53, p21, and GAPDH, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies: Female athymic nude mice (4-6 weeks old) were subcutaneously inoculated with CHP-212 neuroblastoma cells. When tumors reached a volume of 100-150 mm³, mice were randomized into vehicle control and treatment groups. **YCH2823** (50 mg/kg) was administered orally once daily. Tumor volumes and body weights were measured every other day. Tumor growth inhibition was calculated at the end of the study.



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Workflow for in vivo evaluation of **YCH2823** in a xenograft model.

Current Landscape and Future Directions

While the preclinical data for **YCH2823** are highly encouraging, it is important to note that currently, no USP7 inhibitors have entered clinical trials.[5] The robust anti-tumor activity and favorable therapeutic window observed for **YCH2823** in preclinical models strongly support its continued development as a potential new cancer therapeutic. Future studies should focus on comprehensive toxicology assessments and the identification of predictive biomarkers to guide its clinical application. The synergistic potential with mTOR inhibitors also warrants further investigation in clinical settings.

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